6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

ATR kinase inhibition DNA damage response cancer therapeutics

Procure CAS 1187830-46-1—the precise 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride scaffold, not a generic pyrrolopyrimidine. The 6,7-dihydro oxidation state and [3,4-d] ring fusion are critical for ATP-site hinge binding in ATR and ERK1/2 kinase targets; substituting regioisomeric pyrrolo[2,3-d]pyrimidine or aromatic 7H-pyrrolo[3,4-d]pyrimidine analogs introduces confounding SAR. The HCl salt enhances aqueous solubility and streamlines derivatization at C2, C4, N5, and N6. Reported ATR IC50 values as low as 0.007 µM for derivatives built on this core. ≥95% purity, room-temperature stable.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 1187830-46-1
Cat. No. B1524906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
CAS1187830-46-1
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1.Cl
InChIInChI=1S/C6H7N3.ClH/c1-5-2-8-4-9-6(5)3-7-1;/h2,4,7H,1,3H2;1H
InChIKeyWDFQZHPCXADCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (CAS 1187830-46-1): Procurement Evidence for Pyrrolo[3,4-d]pyrimidine Scaffold Selection


6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 1187830-46-1) is a bicyclic nitrogen-containing heterocycle with molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . This compound represents the core pyrrolo[3,4-d]pyrimidine scaffold in its 6,7-dihydro oxidation state, distinguishing it from aromatic 7H-pyrrolo[3,4-d]pyrimidine and regioisomeric pyrrolo[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine systems [1]. The hydrochloride salt form enhances aqueous solubility for biological assays and facilitates handling as a synthetic building block. The pyrrolo[3,4-d]pyrimidine scaffold has been established as a privileged kinase inhibitor pharmacophore, with the 6,7-dihydro variant serving as a direct precursor to ATR kinase inhibitors and other therapeutically relevant derivatives [2].

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Why Regioisomeric or Oxidation-State Substitution Invalidates Assay Results


Substituting 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride with a generic 'pyrrolopyrimidine' analog introduces critical confounds. The pyrrolo[3,4-d]pyrimidine scaffold differs fundamentally from pyrrolo[2,3-d]pyrimidine in the position of nitrogen atoms within the fused ring system, which alters hydrogen-bonding patterns at the kinase hinge region and modifies ATP-binding site complementarity [1]. Additionally, the 6,7-dihydro saturation state of the pyrrole ring in this compound confers distinct conformational flexibility and nitrogen basicity (pKa of the secondary amine) compared to the fully aromatic 7H-pyrrolo[3,4-d]pyrimidine, directly impacting both synthetic derivatization routes and biological target engagement [2]. Procurement of the precise CAS 1187830-46-1 material ensures reproducible SAR studies, as even structurally proximate analogs exhibit divergent ATR inhibitory potency and selectivity profiles [3].

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Quantified Differentiation Evidence vs. Closest Analogs


ATR Kinase Inhibitory Potency: 6,7-Dihydro Scaffold Enables Single-Digit Nanomolar Activity Versus 7,7-Dimethyl Analog

Derivatives built from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core achieve ATR kinase IC50 values of 0.007 μM (7 nM), as demonstrated by compound 5g [1]. In contrast, the 7,7-dimethyl-substituted analog series (featuring gem-dimethyl at the pyrrolidine ring) produced compound 48f with an IC50 of 0.0030 μM (3 nM) against ATR [2]. While the 7,7-dimethyl analog exhibits approximately 2.3-fold higher potency, the unsubstituted 6,7-dihydro scaffold provides a more synthetically accessible starting point with a lower molecular weight core (121.14 g/mol free base versus the dimethyl analog core), enabling broader derivatization at the N5, N7, C2, and C4 positions without steric constraints from gem-dimethyl substitution.

ATR kinase inhibition DNA damage response cancer therapeutics

Scaffold Regioisomer Specificity: Pyrrolo[3,4-d]pyrimidine Versus Pyrrolo[2,3-d]pyrimidine Target Engagement Profiles

The pyrrolo[3,4-d]pyrimidine scaffold of CAS 1187830-46-1 positions the pyrrole nitrogen at the 6-position relative to the pyrimidine ring, creating a distinct hydrogen-bond donor/acceptor geometry compared to pyrrolo[2,3-d]pyrimidine. Literature review demonstrates that pyrrolo[2,3-d]pyrimidine analogs have been optimized as PAK4 inhibitors with low nanomolar IC50 values, whereas pyrrolo[3,4-d]pyrimidine derivatives are preferentially developed as ATR and ERK1/2 kinase inhibitors [1]. This regioisomeric divergence in target engagement profile is attributable to the altered orientation of the N3 and N1 pyrimidine nitrogens relative to the kinase hinge region, with pyrrolo[3,4-d]pyrimidine providing an optimized geometry for ATR's ATP-binding pocket [2].

kinase inhibitor scaffold regioisomer selectivity ATP-competitive inhibition

Synthetic Utility: Hydrochloride Salt Form Enables Direct N-Alkylation/Acylation Without Additional Deprotonation Steps

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 1187830-46-1) provides a secondary amine at the N6 position (pyrrolidine nitrogen) that is protected as the hydrochloride salt. This salt form enables direct use in amide coupling, reductive amination, and N-arylation reactions following in situ neutralization, whereas the free base form (CAS 53493-80-4) requires additional handling precautions due to air oxidation susceptibility . The hydrochloride salt demonstrates ≥95% purity by specification and is stable at room temperature storage, in contrast to the dihydrochloride salt (CAS 157327-51-0) which exhibits higher hygroscopicity and requires more stringent storage conditions [1]. Patent literature documents this scaffold as a key intermediate for synthesizing 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a versatile electrophile for nucleophilic aromatic substitution at C2 and C4 positions [2].

medicinal chemistry building block synthetic intermediate

Functional Group Derivatization Capacity: Unsubstituted Core Enables Divergent Optimization Across Multiple Kinase Targets

The unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core contains four modifiable positions: C2, C4, N5, and N6 (the latter as the secondary amine). Patent analysis reveals that substituted pyrrolo[3,4-d]pyrimidines bearing diverse functional groups at C2 (e.g., substituted amino, alkoxy, aryl), N5 (e.g., carbamoyl, acyl), and N6 (alkyl, arylalkyl) have been developed as ERK1/2 kinase inhibitors with activity against MAPK pathway-dependent cancers resistant to Raf and MEK inhibitors [1]. Comparative analysis of ATR inhibitor series shows that 6,7-dihydro derivatives with varied N5-substitution maintain ATR inhibitory activity while enabling pharmacokinetic property tuning, whereas the fully aromatic 7H-pyrrolo[3,4-d]pyrimidine scaffold (CAS 271-03-4) lacks the N6 secondary amine entirely, eliminating this vector for derivatization . The hydrochloride salt provides the unadorned scaffold with maximal vectors (4 positions) for parallel medicinal chemistry exploration.

structure-activity relationship kinase inhibitor medicinal chemistry optimization

ATR Inhibitor Cellular Anti-Tumor Activity: In Vitro Efficacy in ATM-Deficient Cancer Models

Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold demonstrate synthetic lethality in ATM kinase-deficient tumor cells. Compound 48f (a 7,7-dimethyl derivative) exhibited anti-proliferative IC50 values of 0.040 μM (LoVo), 0.095 μM (SW620), and 0.098 μM (OVCAR-3) in ATM-deficient cell lines, while compound 5g (a 6,7-dihydro derivative without dimethyl substitution) demonstrated significant reduction of ATR phosphorylation and downstream signaling in vitro [1][2]. The 6,7-dihydro scaffold thus serves as a validated starting point for developing ATR inhibitors that exploit ATM deficiency for selective tumor cell killing. This cellular activity profile distinguishes the pyrrolo[3,4-d]pyrimidine ATR inhibitor class from alternative ATR chemotypes (e.g., pyrazine-based inhibitors) which may exhibit divergent selectivity windows .

synthetic lethality ATM-deficient tumors ovarian cancer

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Evidence-Backed Procurement Scenarios for Research and Development


Medicinal Chemistry: ATR Kinase Inhibitor Lead Optimization

Procure CAS 1187830-46-1 as the core scaffold for developing novel ATR kinase inhibitors targeting DNA damage response pathways in cancer. Derivatives built from this 6,7-dihydro core achieve ATR IC50 values of 0.007 μM [1]. The unsubstituted scaffold provides four modifiable vectors (C2, C4, N5, N6) enabling parallel SAR exploration to optimize potency, selectivity, and pharmacokinetic properties while maintaining the validated pyrrolo[3,4-d]pyrimidine ATR pharmacophore.

Medicinal Chemistry: ERK1/2 Kinase Inhibitor Development for MAPK Pathway Cancers

Use this hydrochloride salt as the starting material for synthesizing substituted pyrrolo[3,4-d]pyrimidine ERK1/2 inhibitors, as documented in US9546173B2 [1]. The scaffold is particularly relevant for developing therapeutics against MAPK pathway-dependent cancers exhibiting resistance to Raf and MEK inhibitors. The N6 secondary amine provides a critical functionalization handle for introducing carbamoyl and acyl groups that modulate ERK1/2 binding affinity and cellular activity.

Chemical Synthesis: Production of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Employ CAS 1187830-46-1 as the key intermediate for synthesizing 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a versatile bis-electrophile for nucleophilic aromatic substitution at C2 and C4 positions [1]. This dichloro derivative serves as a gateway building block for generating diverse C2,C4-disubstituted pyrrolo[3,4-d]pyrimidine libraries via sequential or one-pot SNAr reactions with amines, alcohols, and thiols. The monohydrochloride salt form of the parent scaffold facilitates direct chlorination protocols without additional salt exchange steps.

Chemical Biology: Development of Chemical Probes for DNA Damage Response Pathway Dissection

Utilize this scaffold to generate tool compounds for investigating ATR-dependent signaling in ATM-deficient cellular models. Derivatives demonstrate synthetic lethal activity with IC50 values of 0.040-0.098 μM in LoVo, SW620, and OVCAR-3 ATM-deficient cell lines [1]. The hydrochloride salt's room-temperature stability and ≥95% purity support reproducible probe synthesis and structure-activity relationship studies essential for chemical biology applications in the DNA damage response field.

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